N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide
Description
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a bromophenyl group, a thiadiazole ring, and a fluorophenoxy group
Properties
Molecular Formula |
C17H13BrFN3O2S |
|---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide |
InChI |
InChI=1S/C17H13BrFN3O2S/c1-10(24-14-5-3-2-4-13(14)19)16(23)21-17-20-15(22-25-17)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,20,21,22,23) |
InChI Key |
SNYDNBBRLIISRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC(=NS1)C2=CC=C(C=C2)Br)OC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via electrophilic substitution reactions, while the fluorophenoxy group is incorporated through nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, allowing for the modification of its functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups.
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide involves its interaction with specific molecular targets and pathways. The bromophenyl and fluorophenoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The thiadiazole ring is involved in the modulation of various biochemical pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in the synthesis of various organic compounds.
N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Studied for its host-guest chemistry properties.
Casiopeína IIIia and Casiopeína IIgly: Copper coordination compounds with antitumoral and antimetastatic activities.
Uniqueness
N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(2-fluorophenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
